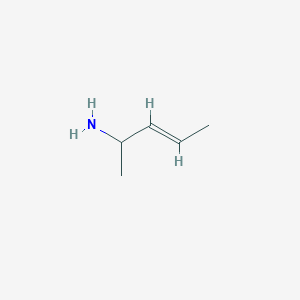
Pent-3-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-3-en-2-amine can be synthesized through the condensation of β-dicarbonyl compounds with amines. One efficient method involves the use of catalytic amounts of niobium pentachloride (NbCl5) under solvent-free conditions. The reaction proceeds smoothly at room temperature, leading to the formation of enamine derivatives in high yields . Another method employs nano-SiO2 as a catalyst, which also allows for the synthesis of β-enaminones under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous solid catalysts due to their selectivity, recyclability, and operational simplicity. These catalysts enable the condensation of various amines with β-dicarbonyls at room temperature, providing an eco-friendly and efficient route for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pent-3-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of peroxyl adducts, while reduction can yield different amine derivatives .
Aplicaciones Científicas De Investigación
Pent-3-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of pent-3-en-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can form resonance-stabilized hydrocarbon radicals, which can react with molecular oxygen to form various products. These reactions are influenced by factors such as temperature and pressure .
Comparación Con Compuestos Similares
Pent-3-en-2-amine can be compared with other similar compounds, such as:
Enaminones: These compounds also contain an enamine group and are used as key intermediates in organic synthesis.
Enamino esters: Similar to enaminones, these compounds are used in the synthesis of heterocycles and pharmaceuticals.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H11N |
|---|---|
Peso molecular |
85.15 g/mol |
Nombre IUPAC |
(E)-pent-3-en-2-amine |
InChI |
InChI=1S/C5H11N/c1-3-4-5(2)6/h3-5H,6H2,1-2H3/b4-3+ |
Clave InChI |
RJGNESAPBYJKKF-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(C)N |
SMILES canónico |
CC=CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


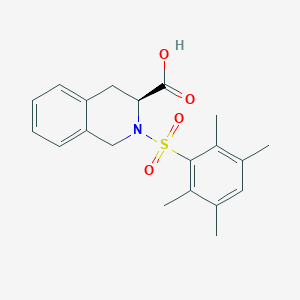
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
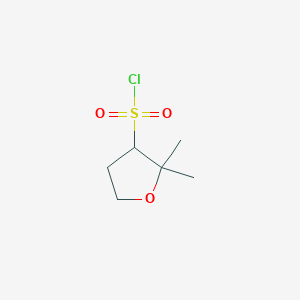
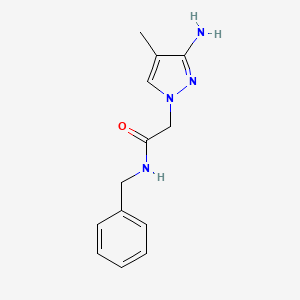



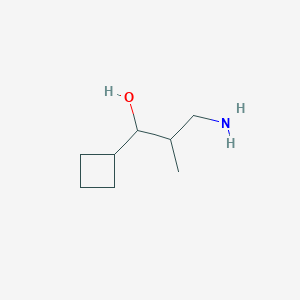


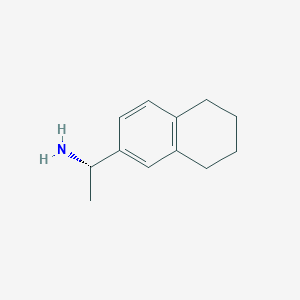
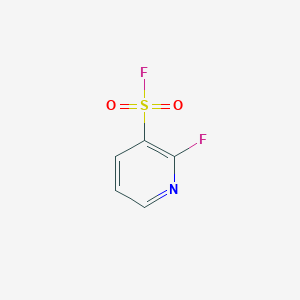
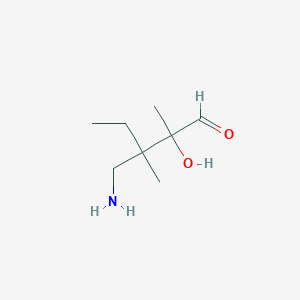
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
